Fmoc-L-b-methylisoleucine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-L-b-methylisoleucine: is an amino acid derivative used primarily in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect the amino group during the synthesis process .
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of Fmoc-L-b-methylisoleucine typically involves the protection of the amino group of L-b-methylisoleucine with the Fmoc group. This can be achieved by reacting L-b-methylisoleucine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving automated synthesis equipment to handle the large volumes and precise conditions required .
化学反应分析
Types of Reactions: : Fmoc-L-b-methylisoleucine undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide.
Coupling Reactions: It can participate in peptide bond formation through coupling reactions with other amino acids or peptides.
Common Reagents and Conditions
Major Products
科学研究应用
Chemistry: : Fmoc-L-b-methylisoleucine is widely used in the synthesis of peptides and peptide-based compounds. It serves as a building block in the construction of complex peptide sequences .
Biology: : In biological research, this compound is used to study protein-protein interactions and the role of specific amino acids in protein function .
Industry: : In the pharmaceutical industry, this compound is used in the synthesis of peptide drugs and other bioactive compounds .
作用机制
The mechanism of action of Fmoc-L-b-methylisoleucine primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing the incorporation of L-b-methylisoleucine into the peptide chain .
相似化合物的比较
Similar Compounds
Fmoc-L-leucine: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-L-isoleucine: Similar to Fmoc-L-b-methylisoleucine but without the methyl group on the beta carbon.
Uniqueness: : this compound is unique due to the presence of the methyl group on the beta carbon, which can influence the steric and electronic properties of the resulting peptides. This can affect the peptide’s conformation and interactions, making this compound a valuable tool in the design of peptides with specific properties .
生物活性
Fmoc-L-b-methylisoleucine is an amino acid derivative commonly utilized in peptide synthesis and drug development. Its unique structure and properties make it a valuable compound in various biological applications, particularly in the context of designing therapeutics and studying protein interactions.
Chemical Structure
This compound is characterized by the following structural formula:
- Chemical Formula : C14H17N1O2
- CAS Number : 1227750-73-3
The Fmoc (9-fluorenylmethoxycarbonyl) group is a protective group used in solid-phase peptide synthesis, allowing for the selective modification of amino acids without interfering with their biological activity.
This compound exhibits biological activity primarily through its incorporation into peptides that can modulate various biological pathways. The presence of the methyl group enhances its hydrophobicity, which can influence peptide folding and stability, thereby affecting their interaction with biological targets.
Applications in Research
- Peptide Synthesis : this compound is extensively used in the synthesis of peptides that serve as potential therapeutic agents. Its incorporation allows for the development of peptides with enhanced stability and bioactivity.
- Drug Development : The compound has been investigated for its role in creating antibody-drug conjugates (ADCs), which are designed to deliver cytotoxic agents directly to cancer cells, minimizing systemic toxicity while maximizing therapeutic efficacy .
- Endosomal Escape Peptides : Research indicates that peptides incorporating this compound can facilitate endosomal escape, enhancing the delivery of therapeutic proteins into cells. This property is crucial for developing treatments for diseases where intracellular delivery is necessary .
1. Cytotoxicity Against Cancer Cells
A study explored the use of this compound in synthesizing tubulysins, which are potent cytotoxic agents against various cancer cell lines. The results demonstrated that modifications involving this amino acid increased the efficacy of tubulysins, suggesting a promising avenue for cancer therapy .
2. Antibody-Drug Conjugates
In another investigation, this compound was incorporated into ADCs targeting specific cancer markers. The modified ADCs showed improved binding affinity and cytotoxicity compared to those lacking this amino acid derivative, highlighting its role in enhancing therapeutic outcomes .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities associated with this compound compared to other amino acid derivatives used in peptide synthesis:
Amino Acid Derivative | Key Activity | Application |
---|---|---|
This compound | Enhanced hydrophobic interactions | Peptide synthesis, ADCs |
Fmoc-L-tyrosine | UV absorbance, antioxidant properties | Antioxidant peptides |
Fmoc-L-serine | Phosphorylation sites | Kinase substrate studies |
属性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethylpentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-4-22(2,3)19(20(24)25)23-21(26)27-13-18-16-11-7-5-9-14(16)15-10-6-8-12-17(15)18/h5-12,18-19H,4,13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFMEQGAIAYJMN-LJQANCHMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。